molecular formula C8H16N2 B3248955 (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 1909286-87-8

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B3248955
CAS No.: 1909286-87-8
M. Wt: 140.23 g/mol
InChI Key: ACSQOHDWJKTBRH-JGVFFNPUSA-N
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Description

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing heterocycle

Mechanism of Action

Target of Action

The compound (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine, also known as (4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine or (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine, is a critical intermediate in the synthesis of Moxifloxacin . Moxifloxacin is a synthetic broad-spectrum antibacterial agent used for the treatment of respiratory infections, skin and soft tissues, and is also being tested for the treatment of tuberculosis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The synthesis involves the optical resolution by enzymatic hydrolysis of an intermediate, followed by conversion to another intermediate, and finally to this compound . The compound is optically active and levorotatory, indicating that it interacts with its targets in a specific orientation .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of Moxifloxacin . The synthesis involves several steps, including enzymatic hydrolysis and conversion of intermediates . The compound’s role in these pathways is critical, as it helps achieve the desired chirality in the final product .

Pharmacokinetics

As an intermediate in the synthesis of moxifloxacin, its properties would influence the bioavailability of the final product .

Result of Action

The result of the compound’s action is the production of Moxifloxacin, a potent antibacterial agent . The compound’s specific interactions and transformations during the synthesis process contribute to the efficacy of Moxifloxacin .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the synthesis process involves reactions at specific temperatures and pressures . Additionally, the optical resolution process in the synthesis is sensitive to the conditions of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Scientific Research Applications

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position and nature of substituents.

    2H-Pyrazolo[4,3-c]pyridines: Another class of bicyclic heterocycles with different substitution patterns.

Uniqueness

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine is unique due to its specific stereochemistry and the presence of a methyl group at the 6-position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSQOHDWJKTBRH-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCNC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CCCN[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909286-87-8
Record name (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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